molecular formula C12H16ClN3O B12970433 2-(Piperidin-4-ylmethoxy)isonicotinonitrile hydrochloride

2-(Piperidin-4-ylmethoxy)isonicotinonitrile hydrochloride

Cat. No.: B12970433
M. Wt: 253.73 g/mol
InChI Key: YGJOZFJIRLIJTF-UHFFFAOYSA-N
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Description

2-(Piperidin-4-ylmethoxy)isonicotinonitrile hydrochloride is a chemical compound that features a piperidine ring attached to an isonicotinonitrile moiety via a methoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-ylmethoxy)isonicotinonitrile hydrochloride typically involves the reaction of 4-piperidinemethanol with isonicotinonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-ylmethoxy)isonicotinonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Piperidin-4-ylmethoxy)isonicotinonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-ylmethoxy)isonicotinonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-4-yloxy)nicotinamide hydrochloride
  • 2-(Piperidin-4-ylmethyl)isoindolin-1-one hydrochloride
  • 1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride

Uniqueness

2-(Piperidin-4-ylmethoxy)isonicotinonitrile hydrochloride is unique due to its specific combination of a piperidine ring and an isonicotinonitrile moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

IUPAC Name

2-(piperidin-4-ylmethoxy)pyridine-4-carbonitrile;hydrochloride

InChI

InChI=1S/C12H15N3O.ClH/c13-8-11-3-6-15-12(7-11)16-9-10-1-4-14-5-2-10;/h3,6-7,10,14H,1-2,4-5,9H2;1H

InChI Key

YGJOZFJIRLIJTF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1COC2=NC=CC(=C2)C#N.Cl

Origin of Product

United States

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